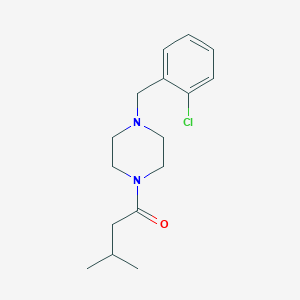
1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine
Descripción general
Descripción
1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using different methods and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood. However, it has been suggested that it acts on the GABAergic system by enhancing the inhibitory neurotransmission. It may also interact with the serotonergic and dopaminergic systems, which are involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant properties. It has also been shown to decrease the release of glutamate, which is involved in the development of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments is its high potency and selectivity. It has also shown low toxicity and good solubility in water and organic solvents. However, its stability under different conditions needs to be further investigated. Moreover, its pharmacokinetics and pharmacodynamics need to be studied in more detail to better understand its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on 1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine. One of the areas of interest is its potential as a therapeutic agent for the treatment of anxiety disorders, depression, and neuropathic pain. Further studies are needed to investigate its efficacy and safety in animal models and human clinical trials. Another area of interest is its potential as a tool for studying the GABAergic and serotonergic systems. It may also be used as a starting point for the development of new drugs with improved properties and selectivity.
Conclusion:
In conclusion, 1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is a promising compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic applications and to develop new drugs based on its structure.
Métodos De Síntesis
1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine can be synthesized using different methods. One of the commonly used methods is the reaction of 1-(2-chlorobenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base. The reaction yields 1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine as a white solid with a high yield.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine has shown potential applications in various scientific research fields. It has been studied for its anticonvulsant, anxiolytic, and antidepressant properties. It has also shown potential as a therapeutic agent for the treatment of neuropathic pain and schizophrenia.
Propiedades
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-5-3-4-6-15(14)17/h3-6,13H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENGXLQDBFYGRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974745 | |
| Record name | 1-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644063 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(2-Chloro-benzyl)-piperazin-1-yl]-3-methyl-butan-1-one | |
CAS RN |
5932-27-4 | |
| Record name | 1-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)



![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)

![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)
![4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)